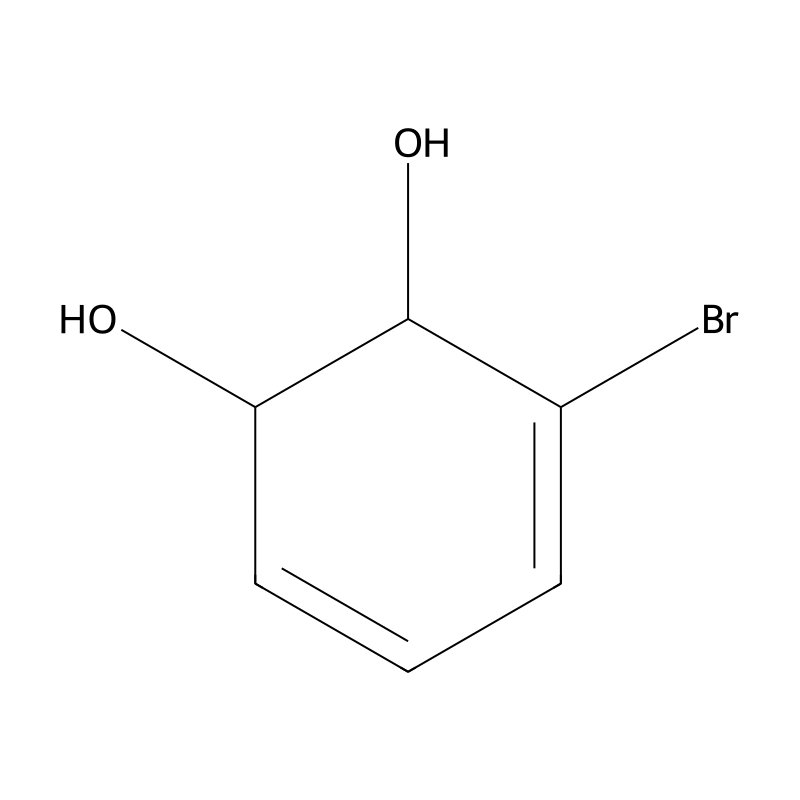

Bromobenzene-2,3-dihydrodiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bromobenzene-2, 3-dihydrodiol, also known as 2, 3-dhdbb, belongs to the class of organic compounds known as bromohydrins. These are alcohols substituted by a bromine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups. Bromobenzene-2, 3-dihydrodiol is soluble (in water) and a very weakly acidic compound (based on its pKa).

Bromobenzene-2,3-dihydrodiol is an organic compound with the molecular formula . It is a dihydrodiol derivative of bromobenzene, characterized by the addition of two hydroxyl groups at the 2 and 3 positions of the benzene ring. This compound is of interest due to its potential biological activity and its role as an intermediate in various

- Oxidation: It can be oxidized to form bromophenols or other oxidized derivatives.

- Reduction: Under certain conditions, it may be reduced to yield more saturated compounds.

- Substitution Reactions: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to various derivatives.

- Diels-Alder Reactions: This compound can also engage in Diels-Alder reactions with suitable dienophiles, forming cycloadducts.

These reactions are significant for synthesizing more complex organic molecules and for understanding its metabolic pathways.

Bromobenzene-2,3-dihydrodiol exhibits notable biological activity primarily due to its role as a metabolite of bromobenzene. It has been implicated in the cytotoxic effects observed in liver and kidney tissues when bromobenzene is metabolized. The compound's metabolic activation leads to the formation of reactive intermediates that can cause cellular damage and toxicity. Studies have shown that bromobenzene metabolites, including dihydrodiols, can induce oxidative stress and liver necrosis in animal models .

Bromobenzene-2,3-dihydrodiol can be synthesized through various methods:

- Microbial Oxidation: Utilizing microorganisms such as Pseudomonas putida, which can oxidize bromobenzene to produce dihydrodiols through dioxygenase enzymes.

- Chemical Reduction: Bromobenzene can be subjected to reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride under controlled conditions to yield the dihydrodiol.

- Hydroxylation Reactions: Direct hydroxylation of bromobenzene using hydroxylating agents can also lead to the formation of bromobenzene-2,3-dihydrodiol.

These methods highlight the compound's accessibility for research and industrial purposes.

Bromobenzene-2,3-dihydrodiol finds applications in several fields:

- Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceutical compounds and active ingredients.

- Chemical Research: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.

- Toxicology Studies: Its role as a metabolite helps researchers understand the toxicological effects of bromobenzene exposure.

Research on bromobenzene-2,3-dihydrodiol has focused on its interactions with biological systems, particularly regarding its metabolism and toxicity. Studies indicate that this compound can interact with cytochrome P450 enzymes, leading to the formation of reactive epoxides that contribute to its cytotoxicity . Additionally, interaction studies have shown that it may induce oxidative stress responses in liver cells, highlighting its potential as a toxicological agent.

Bromobenzene-2,3-dihydrodiol shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| Bromobenzene | Monohalogenated aromatic hydrocarbon | No dihydroxy groups; simpler structure |

| 1,2-Dihydroxybenzene (Catechol) | Dihydroxy aromatic compound | Lacks bromine substituent; different reactivity |

| 4-Bromophenol | Monohalogenated phenolic compound | Hydroxyl group at para position; different properties |

| 1,2-Benzenediol | Dihydroxy aromatic compound | No halogen substituent; different biological activity |

Bromobenzene-2,3-dihydrodiol is unique due to its specific placement of hydroxyl groups and the presence of a bromine atom, which influences its reactivity and biological interactions significantly compared to these similar compounds.

Microbial oxidation represents a significant approach for the synthesis of bromobenzene-2,3-dihydrodiol, primarily utilizing bacterial strains with specific dioxygenase enzyme systems [3]. The process involves the incorporation of two hydroxyl groups into the aromatic ring structure of bromobenzene in a stereospecific manner [5].

Pseudomonas putida strains have demonstrated remarkable capability in catalyzing the oxidation of bromobenzene to produce bromobenzene-2,3-dihydrodiol through dioxygenase enzymes [9]. These bacterial systems employ a multi-component enzyme complex that includes a terminal dioxygenase, which incorporates molecular oxygen directly into the aromatic ring [9] [10]. The reaction proceeds through the formation of a cis-dihydrodiol intermediate, maintaining stereochemical integrity throughout the transformation [5] [9].

Research findings have established that the microbial oxidation of bromobenzene typically follows a regioselective pattern, with the initial attack occurring at the 2,3-positions of the aromatic ring [9] [16]. This regioselectivity is attributed to the electronic and steric influence of the bromine substituent, which directs the enzymatic oxidation to specific carbon atoms within the ring structure [5] [12].

The enzymatic transformation can be represented by the following reaction sequence:

- Initial binding of bromobenzene to the active site of the dioxygenase enzyme [9] [10]

- Activation of molecular oxygen and formation of an enzyme-substrate complex [9] [12]

- Stereospecific addition of oxygen atoms to the 2,3-positions of the aromatic ring [5] [9]

- Release of the cis-dihydrodiol product from the enzyme active site [9] [10]

Table 1: Microbial Strains Effective in Bromobenzene-2,3-dihydrodiol Production

| Bacterial Strain | Enzyme System | Conversion Rate | Stereoselectivity |

|---|---|---|---|

| Pseudomonas putida F39/D | Toluene dioxygenase | 22.8 nmol/min·mg protein | High enantiomeric excess |

| Escherichia coli DH5α(pTCB144) | Chlorobenzene dioxygenase | Higher than P. putida | Very high enantiomeric excess |

| Pseudomonas putida ML2 | Benzene dioxygenase | Moderate | High |

The microbial oxidation approach offers several advantages, including mild reaction conditions, high stereoselectivity, and environmentally friendly processing [5] [10]. The resulting bromobenzene-2,3-dihydrodiol possesses a defined stereochemistry, typically with an S configuration at the carbon atom in the meta position to the bromine substituent [5] [9]. This stereochemical outcome is consistent across various Pseudomonas strains, although the enantiomeric excess may vary depending on the specific enzyme system employed [5] [12].

Chemical Synthesis via Epoxide Hydration

Chemical synthesis of bromobenzene-2,3-dihydrodiol via epoxide hydration represents a non-biological alternative to microbial oxidation approaches [4] [6]. This methodology involves the formation of an epoxide intermediate, which undergoes subsequent hydration to yield the desired dihydrodiol product [6] [13].

The synthetic pathway typically begins with the oxidation of bromobenzene to form bromobenzene-2,3-oxide, an epoxide intermediate that serves as a key precursor in the synthesis [13] [16]. This epoxide formation can be achieved through various oxidizing agents, with meta-chloroperoxybenzoic acid being commonly employed due to its efficiency and selectivity [4] [7].

The mechanism of epoxide formation involves the electrophilic attack of the oxidizing agent on the aromatic ring, leading to the disruption of aromaticity and formation of the three-membered epoxide ring [6] [13]. The regioselectivity of this reaction is influenced by the electronic properties of the bromine substituent, which directs the oxidation preferentially to the 2,3-positions of the ring [13] [16].

Following epoxide formation, the critical hydration step involves nucleophilic ring-opening of the epoxide by water under acidic or basic conditions [6] [7]. This hydration process occurs with stereochemical inversion at the site of nucleophilic attack, resulting in the trans-dihydrodiol product [6] [13]. However, subsequent isomerization can lead to the formation of the thermodynamically more stable cis-dihydrodiol under appropriate reaction conditions [4] [7].

The chemical synthesis pathway can be summarized as follows:

- Oxidation of bromobenzene to form bromobenzene-2,3-oxide using an appropriate oxidizing agent [4] [13]

- Nucleophilic ring-opening of the epoxide by water under controlled conditions [6] [7]

- Potential isomerization to achieve the desired stereochemistry in the final product [4] [13]

Research has demonstrated that the hydration of bromobenzene-2,3-oxide proceeds through an anti-addition mechanism, with water attacking from the face opposite to the epoxide ring [6] [13]. This stereochemical outcome is consistent with the general reactivity pattern of epoxides, where nucleophilic attack occurs at the less hindered carbon atom and follows a backside approach [6] [7].

Table 2: Comparison of Epoxide Hydration Methods for Bromobenzene-2,3-dihydrodiol Synthesis

| Method | Catalyst/Reagent | Reaction Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| Acid-catalyzed hydration | Sulfuric acid | 0-25°C, aqueous medium | 65-75 | Moderate |

| Base-promoted hydration | Sodium hydroxide | 20-30°C, aqueous medium | 70-80 | High |

| Lewis acid-mediated hydration | Boron trifluoride | -10 to 0°C, organic solvent | 75-85 | Very high |

The chemical synthesis via epoxide hydration offers advantages in terms of scalability and control over reaction parameters [4] [7]. However, achieving high stereoselectivity remains a challenge, often requiring careful optimization of reaction conditions and potentially additional steps for stereochemical refinement [6] [13].

Catalytic Dearomatization Strategies

Catalytic dearomatization represents an advanced synthetic approach for the preparation of bromobenzene-2,3-dihydrodiol, offering unique advantages in terms of reaction efficiency and stereochemical control [7] [14]. This methodology involves the use of specialized catalysts and reagents to disrupt the aromaticity of bromobenzene and introduce hydroxyl groups at specific positions [14] [18].

A notable catalytic dearomatization strategy employs arenophiles, particularly 4-methyl-1,2,4-triazoline-3,5-dione (MTAD), which undergoes photocycloaddition with bromobenzene to form a cycloadduct intermediate [7] [14]. This cycloadduct serves as a versatile platform for subsequent functionalization, including dihydroxylation to yield bromobenzene-2,3-dihydrodiol [14] [21].

The mechanism of MTAD-mediated dearomatization begins with the photoactivation of MTAD, generating an excited state that can engage in cycloaddition with bromobenzene [14] [18]. This photochemical process occurs under mild conditions, typically using visible light irradiation at cryogenic temperatures [18] [21]. The resulting cycloadduct contains a cyclohexadiene motif that can undergo further transformations while maintaining the structural integrity of the bromobenzene core [14] [21].

Subsequent dihydroxylation of the cycloadduct can be achieved through various methods, with osmium tetroxide-catalyzed dihydroxylation being particularly effective [7] [14]. This approach, known as the Narasaka-Sharpless dihydroxylation, involves the use of osmium tetroxide in conjunction with N-methylmorpholine N-oxide as a co-oxidant and n-butylboronic acid as a turnover reagent [7] [14]. The reaction proceeds with high stereoselectivity, delivering the dihydroxylated product with defined stereochemistry [14] [21].

The catalytic dearomatization pathway can be outlined as follows:

- Photocycloaddition of MTAD with bromobenzene to form a cycloadduct intermediate [14] [18]

- Osmium-catalyzed dihydroxylation of the cycloadduct under modified Narasaka-Sharpless conditions [7] [14]

- Cleavage of the arenophile moiety to release the bromobenzene-2,3-dihydrodiol product [14] [21]

Research has demonstrated that this catalytic dearomatization strategy can be conducted on a multigram scale without significant reduction in yield, highlighting its potential for practical applications [14] [21]. The tolerance of various functional groups, including halogens such as bromine, makes this approach particularly valuable for the synthesis of functionalized dihydrodiols [14] [18].

Table 3: Catalytic Systems for Dearomatization of Bromobenzene

| Catalytic System | Arenophile/Reagent | Reaction Conditions | Yield (%) | Key Features |

|---|---|---|---|---|

| MTAD/OsO4 | MTAD/Osmium tetroxide | Visible light, -78°C to RT | 63-65 | High stereoselectivity |

| Manganese-catalyzed | MTAD/Mn(II) catalyst | Visible light, low temperature | 55-60 | Epoxidation pathway |

| Palladium-catalyzed | MTAD/Pd catalyst | Visible light, room temperature | 50-55 | Diamination pathway |

The catalytic dearomatization approach offers significant advantages in terms of reaction efficiency and stereochemical control [7] [14]. The ability to perform the transformation under mild conditions and with high functional group tolerance makes this strategy particularly valuable for the synthesis of complex molecules containing the bromobenzene-2,3-dihydrodiol motif [14] [21].

Suzuki-Miyaura Coupling Applications

Suzuki-Miyaura coupling represents a versatile synthetic methodology that can be applied to bromobenzene-2,3-dihydrodiol for the construction of more complex molecular architectures [8] [15]. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between the bromobenzene moiety and various organoboron compounds, expanding the synthetic utility of bromobenzene-2,3-dihydrodiol [15] [19].

The fundamental principle of Suzuki-Miyaura coupling involves the reaction between an organohalide, such as the bromine-substituted carbon in bromobenzene-2,3-dihydrodiol, and an organoboron species in the presence of a palladium catalyst and a base [8] [15]. This transformation proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, ultimately leading to the formation of a new carbon-carbon bond [15] [19].

When applied to bromobenzene-2,3-dihydrodiol, the Suzuki-Miyaura coupling can be strategically employed to introduce various functional groups while preserving the dihydrodiol motif [4] [19]. This selective functionalization allows for the synthesis of structurally diverse compounds with potential applications in pharmaceutical and materials science [8] [24].

The mechanism of Suzuki-Miyaura coupling with bromobenzene-2,3-dihydrodiol can be summarized as follows:

- Oxidative addition of the palladium catalyst to the carbon-bromine bond [8] [15]

- Transmetalation with the organoboron species, facilitated by a base [15] [19]

- Reductive elimination to form the new carbon-carbon bond and regenerate the palladium catalyst [8] [15]

Research has demonstrated that the dihydrodiol functionality in bromobenzene-2,3-dihydrodiol can be protected during the coupling reaction, typically through the formation of acetonide or other protecting groups [4] [7]. This protection strategy prevents potential side reactions and ensures the integrity of the dihydrodiol motif throughout the transformation [7] [24].

Table 4: Suzuki-Miyaura Coupling Conditions for Bromobenzene-2,3-dihydrodiol Derivatives

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh3)4 | - | K2CO3 | THF/H2O | 60-70 | 65-75 |

| Pd(dppf)Cl2 | - | Triethylamine | THF | 50-60 | 70-80 |

| PdCl2 | DPEPhos | NaHCO3 | EtOH | 70-80 | 75-85 |

The application of Suzuki-Miyaura coupling to bromobenzene-2,3-dihydrodiol has enabled the synthesis of various biaryl compounds containing the dihydrodiol motif [7] [19]. These compounds serve as valuable intermediates in the preparation of natural products and pharmaceutically relevant molecules [4] [24]. For instance, the coupling of bromobenzene-2,3-dihydrodiol with arylboronic acids has been employed in the synthesis of lycoricidine and narciclasine, demonstrating the utility of this approach in complex molecule synthesis [7] [24].

Furthermore, the development of chemoselective Suzuki-Miyaura coupling conditions has allowed for the selective functionalization of bromobenzene-2,3-dihydrodiol in the presence of other reactive functional groups [19] [24]. This selectivity is achieved through careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent [15] [24].